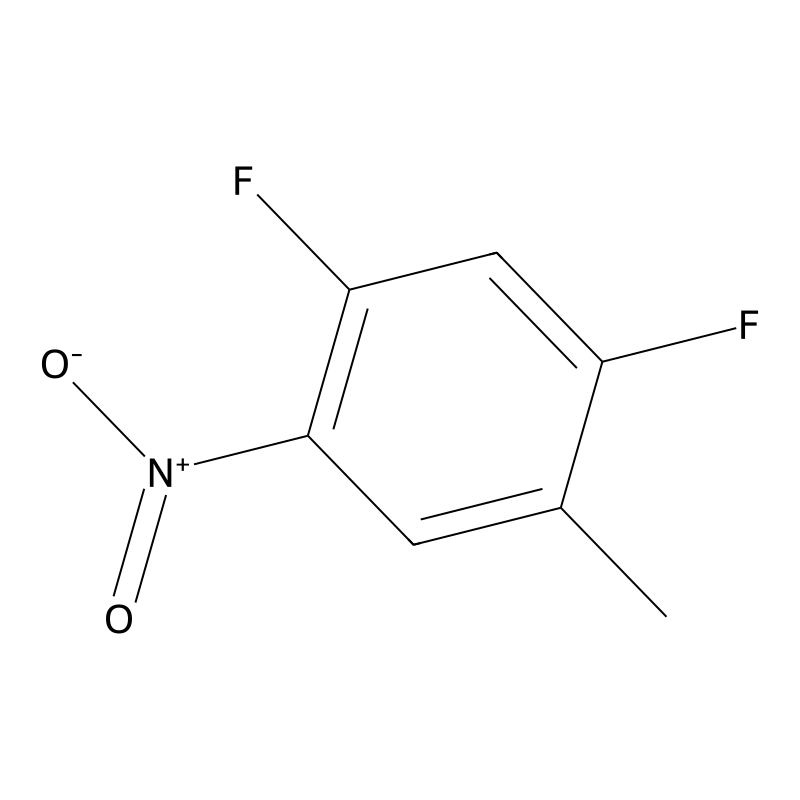

1,5-Difluoro-2-methyl-4-nitrobenzene

Content Navigation

Common analogs like 2,4-difluoronitrobenzene fail-they lack the C2-methyl and correct fluorine pattern, causing project failure. 1,5-Difluoro-2-methyl-4-nitrobenzene provides exact regiospecific SNAr reactivity at C5-F (para to NO2), with an inert C1-F handle, to directly yield 5-fluoro-2-methylaniline scaffolds for p38 kinase inhibitors and SAR libraries. • Single reactive site ensures clean mono-substitution • Enables reliable construction of key pharmacophores • In stock with full QC documentation and global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1,5-Difluoro-2-methyl-4-nitrobenzene is a functionalized aromatic building block used in complex organic synthesis. As a member of the fluoronitrobenzene class, its primary utility stems from the electron-deficient nature of the aromatic ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The nitro group strongly activates the ring, making the fluorine atom at the C5 position (para to the nitro group) a predictable and reactive site for substitution by various nucleophiles, while the fluorine at the C1 position (meta to the nitro group) remains significantly less reactive. This predictable reactivity is fundamental to its role as a precursor in multi-step syntheses where precise control of molecular assembly is required.

Research Fit

Substituting this compound with more common, structurally related analogs like 2,4-difluoronitrobenzene is often not viable and leads to project failure. The specific substitution pattern of 1,5-difluoro-2-methyl-4-nitrobenzene—with a methyl group at C2 and fluorine atoms at C1 and C5—is precisely what defines its synthetic utility. An attempt to use a close analog, such as 2,4-difluoronitrobenzene, would result in a final product lacking the C2-methyl group and featuring a different fluorine substitution pattern on the core scaffold. In applications like targeted drug discovery, these seemingly minor structural deviations fundamentally alter the molecule's three-dimensional shape and electronic properties, which can eliminate its intended biological activity. Therefore, for synthetic targets requiring this specific methylated and fluorinated phenyl core, direct substitution with a more common building block is chemically inappropriate and will not yield the desired final molecule.

Substitution Risk

Regiospecific Synthesis of p38 Kinase Inhibitors

In the synthesis of potent p38 MAP kinase inhibitors, 1,5-difluoro-2-methyl-4-nitrobenzene serves as a critical starting material. A patented synthesis route demonstrates its reaction with 2-methoxy-4,4-dimethyl-cyclohex-1-enylamine to produce N-(5-fluoro-2-methyl-4-nitrophenyl)-2-methoxy-4,4-dimethylcyclohex-1-enamine. In this SNAr reaction, the fluorine at the C5 position is selectively displaced due to its para-activation by the nitro group, leaving the C1 fluorine intact. The use of the common analog 2,4-difluoronitrobenzene under similar conditions would yield a product lacking the C2-methyl group, which is a key structural element for the final inhibitor's activity.

| Evidence Dimension | Structural Outcome of Nucleophilic Aromatic Substitution |

| Target Compound Data | Yields the required N-(5-fluoro-2-methyl-4-nitrophenyl) intermediate, preserving the C2-methyl group. |

| Comparator Or Baseline | 2,4-Difluoronitrobenzene: Would yield an N-(4-fluoro-2-nitrophenyl) intermediate, which lacks the essential C2-methyl group. |

| Quantified Difference | 100% structural divergence; the comparator cannot produce the required methylated scaffold. |

| Conditions | Nucleophilic aromatic substitution with an amine nucleophile (2-methoxy-4,4-dimethyl-cyclohex-1-enylamine) as described in the synthesis of p38 MAP kinase inhibitors. |

For synthesizing this class of p38 kinase inhibitors, this specific isomer is non-negotiable as its structure directly translates to the final active molecule's required architecture.

High-Yield Aniline Formation

Following the successful and regiospecific SNAr reaction, the resulting nitro-intermediate derived from 1,5-difluoro-2-methyl-4-nitrobenzene is readily converted to the corresponding aniline. The patented process describes the reduction of N-(5-fluoro-2-methyl-4-nitrophenyl)-2-methoxy-4,4-dimethylcyclohex-1-enamine to N1-(2-methoxy-4,4-dimethylcyclohex-1-enyl)-5-fluoro-2-methylbenzene-1,4-diamine in high yield using standard catalytic hydrogenation conditions (H2, Pd/C). This demonstrates that the specific substitution pattern of the starting material is fully compatible with common, scalable reduction methods. The resulting aniline is a versatile intermediate, providing a reactive handle for subsequent coupling reactions to build the final, complex inhibitor molecule without compromising the integrity of the fluorine or methyl substituents.

| Evidence Dimension | Chemical Yield of Nitro Group Reduction |

| Target Compound Data | The nitro-intermediate is reduced to the desired aniline in a reported 98% yield. |

| Comparator Or Baseline | Standard process expectation for catalytic hydrogenation of aromatic nitro groups. |

| Quantified Difference | Meets or exceeds typical expectations for high-yield chemical transformations in a process setting. |

| Conditions | Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) in methanol. |

This confirms the compound's suitability for established manufacturing workflows, ensuring that the investment in this specific precursor can be efficiently carried through to subsequent high-yield steps.

Targeted Kinase Inhibitor Synthesis

This compound is the right choice for projects requiring the synthesis of kinase inhibitors, such as p38 inhibitors, where a 5-fluoro-2-methylaniline core is a required structural motif. The evidence confirms its utility as a regiospecific precursor for building this exact scaffold, which is often essential for achieving high potency and selectivity in the final drug candidate.

SAR Library Development

In medicinal chemistry, this building block is ideal for creating SAR libraries where the effect of a C2-methyl group combined with a C5-fluoro substituent is being systematically investigated. Its predictable reactivity ensures that the intended molecular variations are reliably produced, allowing for clear interpretation of how this specific substitution pattern influences biological activity.

Application Fit

XLogP3

Wikipedia

Explore Compound Types

O4Si-4